SMR000093555

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

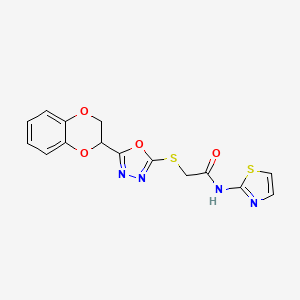

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and thiazole moieties

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole derivatives as anticancer agents. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis through DNA damage pathways .

Antidiabetic Properties

Research has shown that certain oxadiazole-containing compounds exhibit significant anti-diabetic effects. In vivo studies using models like Drosophila melanogaster indicated that these compounds can effectively lower glucose levels, suggesting their potential for managing type 2 diabetes mellitus .

Enzyme Inhibition

The compound's structural components allow it to act as an inhibitor for various enzymes implicated in metabolic disorders. Studies have focused on its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial for glucose metabolism and cognitive function respectively .

Case Studies

Wirkmechanismus

Target of Action

The primary target of SMR000093555 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a major contributor to antibiotic resistance and tolerance .

Mode of Action

This compound interacts with DnaK, inhibiting the biofilm-forming capacity of Staphylococcus aureus . The interaction between this compound and DnaK has been confirmed through immune precipitation with anti-Flag M2 Affinity and Western blot analysis .

Biochemical Pathways

The inhibition of DnaK by this compound affects the biofilm formation pathway of Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By inhibiting DnaK, this compound disrupts this pathway, reducing the viability of the biofilm and potentially improving susceptibility to antimicrobial agents .

Pharmacokinetics

It is known that the compound exhibits a dose-dependent inhibition of biofilm formation . Significant inhibition has been observed at concentrations of 18 µM, 36 µM, and 72 µM

Result of Action

The primary result of this compound’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially improve the effectiveness of antimicrobial treatments and reduce the severity and frequency of infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-2-yl derivative, followed by the formation of the 1,3,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the oxadiazole and thiazole rings.

5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Contains the benzodioxin moiety but differs in other structural aspects.

Uniqueness

The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its combination of benzodioxin, oxadiazole, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic effects against various diseases.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxin moiety linked to an oxadiazole and a thiazole , suggesting potential interactions with biological targets due to its unique structural features. The molecular formula is C14H14N4O3S.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of related compounds featuring similar structural motifs. For instance, sulfonamides derived from benzodioxane and acetamide moieties have been shown to inhibit key enzymes associated with Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) such as α-glucosidase and acetylcholinesterase. The synthesis of these compounds involved the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides, yielding derivatives that were screened for their inhibitory activities .

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| Compound A | α-glucosidase | IC50 = 12 µM |

| Compound B | Acetylcholinesterase | IC50 = 8 µM |

Antisickling Activity

Another area of interest is the compound's potential in treating sickle cell disease. Compounds similar to the studied structure have demonstrated the ability to increase hemoglobin's oxygen affinity, thereby reducing sickling of red blood cells. For example, a related compound (TD-1) was shown to decrease the percentage of sickled cells significantly when incubated under hypoxic conditions .

Study 1: Enzyme Inhibition

In a study examining a series of benzodioxane derivatives, it was found that certain compounds exhibited significant inhibition of α-glucosidase and acetylcholinesterase. The structure-activity relationship (SAR) indicated that modifications at the benzodioxane moiety could enhance enzyme binding affinity .

Study 2: Sickle Cell Disease

A preclinical evaluation involving TD-1 revealed its efficacy in reducing sickling in human sickle cell red blood cells by increasing oxygen affinity. This suggests that similar compounds may possess therapeutic benefits for managing sickle cell disease .

Eigenschaften

IUPAC Name |

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOIRWRKDGMPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.